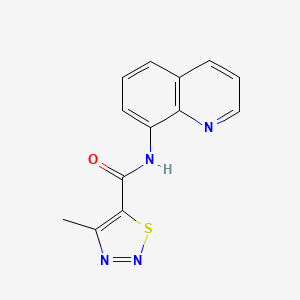![molecular formula C19H21NO6 B11294093 N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine](/img/structure/B11294093.png)
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine is a complex organic compound with the molecular formula C19H21NO6 This compound is characterized by its unique structure, which includes a benzo[c]chromen-1-yl moiety linked to a glycine residue through a propanoyl group
Métodos De Preparación
The synthesis of N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine typically involves multiple steps:
Formation of the benzo[c]chromen-1-yl moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propanoyl group: This is achieved through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Coupling with glycine: The final step involves the coupling of the intermediate with glycine, typically using peptide coupling reagents such as EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using flow chemistry techniques for better control over reaction conditions.
Análisis De Reacciones Químicas
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Aplicaciones Científicas De Investigación
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique structural features make it a candidate for use in organic electronics or as a building block for novel polymers.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. The benzo[c]chromen-1-yl moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The glycine residue may facilitate binding to proteins or other biomolecules, enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine can be compared with other similar compounds:
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}glycine: This compound has a similar structure but with an acetyl group instead of a propanoyl group, which may affect its reactivity and biological activity.
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]butanoyl}glycine: This variant has a butanoyl group, potentially altering its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H21NO6 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]propanoylamino]acetic acid |
InChI |
InChI=1S/C19H21NO6/c1-10-7-14(25-11(2)18(23)20-9-16(21)22)17-12-5-3-4-6-13(12)19(24)26-15(17)8-10/h7-8,11H,3-6,9H2,1-2H3,(H,20,23)(H,21,22) |
Clave InChI |
BALLDRSEUITJHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11294011.png)
![N-benzyl-2-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide](/img/structure/B11294019.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11294022.png)
![2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11294025.png)
![N-(2,5-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11294032.png)
![2-(2,3-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11294035.png)

![2-(4-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11294049.png)
![2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11294054.png)
![2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11294062.png)
![N-(3,4-dichlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11294067.png)
![(4-Ethoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11294070.png)
![N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11294074.png)
![2-{2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11294077.png)
